molecular formula C18H20N4O4 B4001616 4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide

4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide

Cat. No.: B4001616
M. Wt: 356.4 g/mol
InChI Key: IWJCKYJUYFYUGO-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14845513 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Antagonism

A study by Raghupathi et al. (1991) on analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, aimed at achieving improved selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors, highlights the compound's potential in neuroscience research, particularly in understanding serotonin's role in psychiatric disorders (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Radiolabeling for PET Imaging

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors. This research signifies the compound's utility in creating diagnostic tools for neuropsychiatric conditions, indicating its broad applicability in clinical neuroscience research (García, Abet, Alajarín, Alvarez-Builla, Delgado, García-García, Bascuñana-Almarcha, Peña-Salcedo, Kelly, & Pozo, 2014).

Neurological Disorder Studies

Choi et al. (2015) evaluated 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in humans, comparing it to 18F-FCWAY. Their work underscores the compound's relevance in researching the serotonergic system's role in psychiatric and neurodegenerative diseases, offering a non-invasive method to study receptor dynamics (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, & Ryu, 2015).

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(23)19-14-6-8-15(9-7-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJCKYJUYFYUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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